BoC-L-4-Bromophenylalaninenitrile
Overview
Description
BoC-L-4-Bromophenylalaninenitrile, also known as tert-butyl N-[(1S)-2-(4-bromophenyl)-1-cyanoethyl]carbamate, is a chemical compound with the molecular formula C14H17BrN2O2 and a molecular weight of 325.20 g/mol. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BoC-L-4-Bromophenylalaninenitrile typically involves the protection of the amino group of L-4-bromophenylalanine with a tert-butoxycarbonyl (BoC) group. The process begins with the reaction of L-4-bromophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is extracted using organic solvents such as ethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient extraction methods to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BoC-L-4-Bromophenylalaninenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of the bromine atom.
Reduction Reactions: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the nitrile group to an amine.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Reduction Products: The primary product is the corresponding amine.
Oxidation Products: The primary product is the corresponding carboxylic acid.
Scientific Research Applications
BoC-L-4-Bromophenylalaninenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BoC-L-4-Bromophenylalaninenitrile involves its interaction with specific molecular targets. The BoC group protects the amino group, allowing selective reactions at other functional sites. The bromine atom can participate in substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to be used in various synthetic pathways and applications .
Comparison with Similar Compounds
BoC-L-4-Bromophenylalaninenitrile can be compared with other similar compounds such as:
BoC-L-Phenylalanine: Lacks the bromine atom, making it less reactive in substitution reactions.
BoC-L-4-Chlorophenylalaninenitrile: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
BoC-L-4-Fluorophenylalaninenitrile: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its bromine atom, which provides distinct reactivity and enables specific synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-bromophenyl)-1-cyanoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVRQIMOQVSJH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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